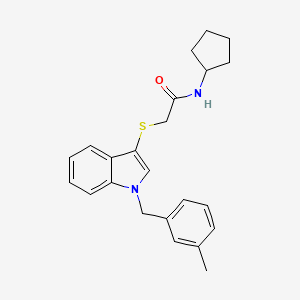

N-cyclopentyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2OS/c1-17-7-6-8-18(13-17)14-25-15-22(20-11-4-5-12-21(20)25)27-16-23(26)24-19-9-2-3-10-19/h4-8,11-13,15,19H,2-3,9-10,14,16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTIMRXJWYEQGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-cyclopentyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features an indole moiety, which is known for its diverse biological activities. The presence of a cyclopentyl group and thioacetamide functionality contributes to its unique properties. Its chemical formula is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Indole Derivative : The indole ring is synthesized through Fischer indole synthesis.

- Thioacetylation : The indole derivative is then reacted with thioacetic acid to introduce the thio group.

- Cyclization : The cyclopentyl group is introduced via a nucleophilic substitution reaction.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies show that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Kinases : The compound may inhibit various kinases involved in cell signaling pathways, leading to reduced cell proliferation.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptotic pathways in cancer cells.

- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparative Studies

Comparative studies with structurally similar compounds indicate that modifications in the chemical structure can significantly affect biological activity. For instance, compounds lacking the cyclopentyl group showed reduced potency against cancer cells, highlighting the importance of this moiety in enhancing biological efficacy.

Table 3: Comparison with Related Compounds

| Compound Name | IC50 (µM) | Key Activity |

|---|---|---|

| N-cyclopentyl derivative | 15.2 | Anticancer |

| N-cyclohexyl analogue | 25.0 | Anticancer |

| Thioacetamide variant | 30.5 | Antimicrobial |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of N-cyclopentyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

This compound is a research compound with potential therapeutic applications, drawing significant interest in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) |

|---|---|

| Breast cancer cells | Data not available from the provided search results. |

| Lung cancer cells | Data not available from the provided search results. |

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens, exhibiting inhibitory effects against Gram-positive and Gram-negative bacteria.

Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound is attributed to its ability to interact with molecular targets within cells:

- Inhibition of Kinases: The compound may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation.

- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can trigger apoptotic pathways in cancer cells.

- Interaction with DNA: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparative Studies

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Key structural variations among analogs include substitutions on the indole ring, the nature of the acetamide side chain, and the presence of sulfur-based functional groups. Below is a comparative analysis:

*Note: Molecular weight for the target compound is estimated based on ’s analog (C22H29N3O2S, 399.6).

Key Observations:

- Acetamide Side Chain : Cyclopentyl and cyclopropyl groups () may confer metabolic stability compared to aromatic side chains (e.g., 1-phenylethyl in ), which are prone to oxidative metabolism.

- Functional Groups : The thioether group (-S-) in the target compound and contrasts with sulfinyl (-SO-) in 1-HB-63 (), which may alter electronic properties and binding interactions.

Pharmacological Activity

Antiviral Activity:

- RSV Inhibition : Derivatives like 4-49 C and 1-HB-63 () inhibit respiratory syncytial virus (RSV) via membrane fusion and replication interference. However, their poor in vivo efficacy (due to rapid metabolism) highlights the need for structural optimization, such as incorporating stable substituents like cyclopentyl.

Anticancer Activity:

- The target compound’s 3-methylbenzyl group may similarly enhance interactions with hydrophobic kinase domains.

Physicochemical and Metabolic Properties

- Metabolic Stability: The cyclopentyl group in the target compound may reduce CYP450-mediated oxidation compared to 1-phenylethyl () or phenyl () groups, which are metabolically labile.

- Solubility :

- The thioether group (-S-) generally increases lipophilicity compared to sulfinyl (-SO-) or oxo (-CO-) groups, which could impact aqueous solubility .

Q & A

Basic: What synthetic methodologies are reported for preparing N-cyclopentyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide, and what reaction conditions critically influence yield?

The compound is synthesized via a multi-step route involving:

- Thioether formation : Reacting 1-(3-methylbenzyl)-1H-indole-3-thiol with 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the thioacetamide core .

- N-cyclopentyl substitution : Coupling the intermediate with cyclopentylamine using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base .

Critical factors : Reaction temperature (excessive heat may degrade the indole ring), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 amine-to-acyl chloride minimizes side products) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- FT-IR : Confirms the presence of amide C=O (1650–1680 cm⁻¹) and thioether C-S (650–750 cm⁻¹) .

- NMR : ¹H NMR identifies cyclopentyl protons (δ 1.5–2.0 ppm, multiplet) and 3-methylbenzyl aromatic signals (δ 6.8–7.4 ppm) .

- LC-QTOF-MS : Provides exact mass (e.g., [M+H]⁺) and fragmentation patterns to verify structural integrity .

- X-ray crystallography : Resolves stereochemistry and crystal packing interactions, as demonstrated for analogous acetamide derivatives .

Basic: What biological activities are observed in structurally related acetamide-indole hybrids?

Analogous compounds exhibit:

- Antioxidant activity : Via DPPH radical scavenging (IC₅₀ ~20–50 μM) attributed to indole’s electron-rich aromatic system .

- Antimicrobial effects : Against Gram-positive bacteria (MIC 8–32 μg/mL) due to thioether-mediated membrane disruption .

- Anticancer potential : Apoptosis induction in vitro (e.g., IC₅₀ ~10 μM against MCF-7 cells) via thioredoxin reductase inhibition .

Advanced: How can the synthetic route be optimized to enhance enantiomeric purity for chiral derivatives?

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclopentylamine coupling to induce asymmetry .

- Asymmetric hydrogenation : Apply palladium catalysts (e.g., Pd/C with chiral ligands) to reduce intermediate ketones .

- HPLC purification : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .

Advanced: How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?

- Orthogonal assays : Validate DPPH antioxidant results with FRAP assays to rule out assay-specific artifacts .

- Standardized protocols : Control solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) and cell passage number (≤20 for consistency) .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation in certain models .

Advanced: What strategies mitigate stability issues during storage or under experimental conditions?

- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent oxidation of the thioether group .

- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) to identify photolytic degradation products via LC-MS .

- Buffered solutions : Use phosphate buffer (pH 7.4) for in vitro assays to minimize hydrolysis of the acetamide moiety .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?

- DFT calculations : Predict electron density maps to identify nucleophilic/electrophilic sites (e.g., indole C3 for functionalization) .

- Molecular docking : Screen against COX-2 or TrxR targets using AutoDock Vina to prioritize analogs with improved binding (ΔG ≤ -8 kcal/mol) .

- MD simulations : Assess solvation effects on bioavailability (e.g., logP ~3.5 for optimal membrane permeability) .

Advanced: What substituent modifications enhance pharmacological activity while reducing toxicity?

- Electron-withdrawing groups : Introduce -NO₂ or -CF₃ at the benzyl para position to boost antioxidant capacity .

- Hydrophilic moieties : Replace cyclopentyl with morpholine to improve aqueous solubility (clogP reduction from 4.1 to 2.8) .

- Prodrug approaches : Mask the thioether as a sulfoxide to reduce hepatotoxicity while maintaining activity .

Advanced: How can purification challenges (e.g., low crystallinity) be addressed?

- Crystallization optimization : Use mixed solvents (e.g., methanol:acetone 1:1) and slow evaporation to enhance crystal lattice formation .

- Flash chromatography : Employ gradients of ethyl acetate/hexane (10–50%) on silica gel for polar byproducts .

- HPLC-DAD : Apply C18 columns with 0.1% TFA in acetonitrile/water to isolate impurities with <95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.